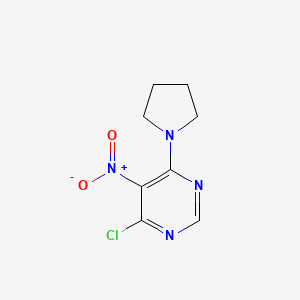

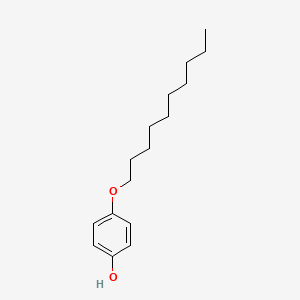

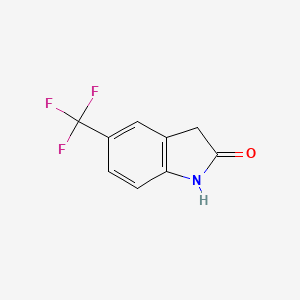

![molecular formula C9H12N2O2S B1307003 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid CAS No. 876716-40-4](/img/structure/B1307003.png)

3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid is a derivative of the thiazolo[3,2-a][1,3]diazepine class, which is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. This class of compounds is of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a][1,3]diazepine derivatives has been explored through various methods. For instance, the regioselective ring opening of 1H-thieno[2,3-d][1,3]oxazine-2,4-dione using α-amino acids under aqueous conditions has been investigated, leading to the formation of thieno[2,3-e][1,4]diazepine analogues in a one-pot process . Additionally, a one-pot synthesis of 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones from 1,2-diaza-1,3-dienes and aliphatic 1,3-diamines has been described, which involves sequential 1,4-conjugated addition followed by regioselective cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a][1,3]diazepine derivatives is characterized by a seven-membered diazepine ring fused to a thiazole ring. The presence of a methyl group at the 3-position could influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and binding properties.

Chemical Reactions Analysis

The reactivity of thiazolo[3,2-a][1,3]diazepine derivatives can be influenced by the presence of functional groups and the overall ring structure. For example, the synthesis of azidinium salts and their subsequent reactions have been studied, demonstrating the formation of nucleophilic carbenes and their ability to react with various electrophiles . Although not directly related to the compound , these studies provide insight into the types of chemical reactions that could be explored.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a][1,3]diazepine derivatives would likely include moderate solubility in polar organic solvents, potential for hydrogen bonding due to the presence of a carboxylic acid group, and a certain degree of chemical stability. The exact properties would need to be determined experimentally.

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Reactivity

Research on related heterocyclic compounds, such as benzodiazepines, thiazoles, and diazepines, highlights the importance of these scaffolds in the synthesis of compounds with potential biological activities. For instance, the synthetic utilities of o-phenylenediamines in the preparation of benzimidazoles, quinoxalines, and benzo(1,5)diazepines showcase a variety of electrophilic reagents yielding compounds with significant biological applications (Ibrahim, 2011). Similarly, the review on 2,3-benzodiazepine-related compounds, including diazepines fused with five-membered nitrogen heterocycles, underscores the medicinal potential of these compounds, which could serve as a foundation for exploring the applications of 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid (Földesi et al., 2018).

Biological Activity and Pharmacological Potential

The review and synthesis of benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties provide insights into the chemical versatility and potential therapeutic applications of related structures. These synthesized derivatives were evaluated for their biological activities, indicating the significance of thiazole-based compounds in developing new therapeutic agents (Raut et al., 2020). Moreover, studies on the Knoevenagel condensation products towards the development of anticancer agents further illustrate the critical role of chemical reactions in synthesizing biologically active molecules, potentially relevant to the applications of 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid (Tokala et al., 2022).

Propriétés

IUPAC Name |

3-methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9-10-4-2-3-5-11(6)9/h2-5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFPZHGKCBBUGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NCCCCN12)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

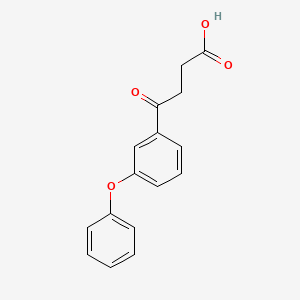

![4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid](/img/structure/B1306929.png)

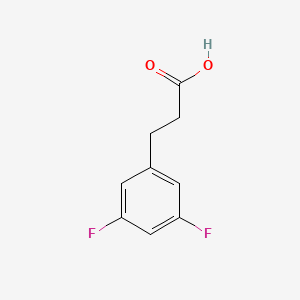

![7-Fluoro-2-[(4-fluoroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B1306944.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

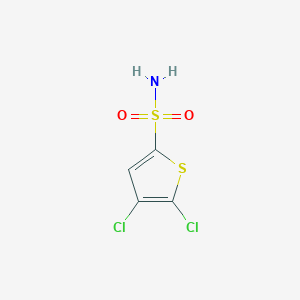

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)